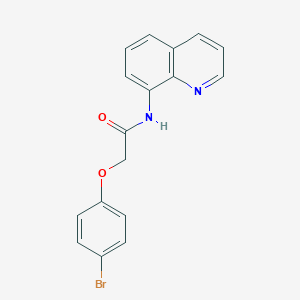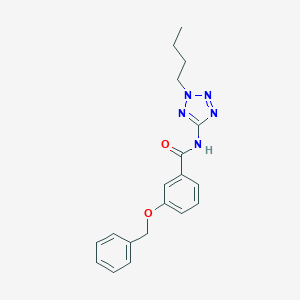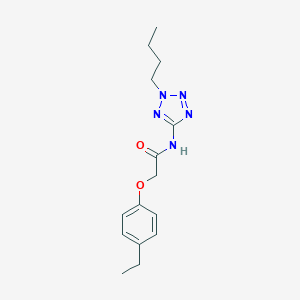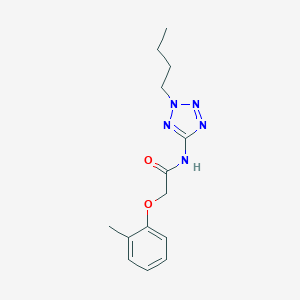![molecular formula C20H23ClN4O2 B244473 N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide, also known as BPC-157, is a synthetic peptide with a molecular weight of 1419. The peptide is derived from a naturally occurring protein called Body Protection Compound. BPC-157 has been studied extensively for its potential therapeutic applications in regenerative medicine, wound healing, and tissue repair.
Mechanism of Action
The exact mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is not fully understood. However, it is believed to work by binding to specific receptors on the surface of cells, which triggers a series of cellular signaling pathways that promote tissue repair and regeneration. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to stimulate the production of growth factors, which play a key role in tissue repair and regeneration.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. The peptide has been shown to reduce inflammation and oxidative stress, which can contribute to tissue damage and disease. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to promote the growth of new blood vessels, which can improve tissue perfusion and oxygenation.
Advantages and Limitations for Lab Experiments
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has several advantages for use in laboratory experiments. The peptide is stable and can be easily synthesized using standard SPPS techniques. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to working with N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide. The peptide is relatively expensive, which can limit its use in large-scale experiments. Additionally, the exact mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide. One area of interest is the use of the peptide in regenerative medicine and tissue engineering. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has been shown to promote tissue repair and regeneration in a range of tissues, including bone, muscle, and skin. Further research is needed to explore the potential of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide for use in tissue engineering applications.
Another area of interest is the use of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide in the treatment of neurodegenerative diseases. The peptide has been shown to have neuroprotective effects and to promote the growth of new neurons in animal models. Further research is needed to explore the potential of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide is a synthetic peptide with potential therapeutic applications in regenerative medicine, wound healing, and tissue repair. The peptide has been shown to have a range of biochemical and physiological effects and has several advantages for use in laboratory experiments. Further research is needed to explore the potential of N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide for use in tissue engineering and the treatment of neurodegenerative diseases.
Synthesis Methods
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is composed of 15 amino acids and can be synthesized using a standard Fmoc-based SPPS protocol. The synthesis method involves coupling the amino acids in a stepwise manner, followed by deprotection and purification of the final product.
Scientific Research Applications
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has been shown to have potential therapeutic applications in a range of medical conditions. The peptide has been studied extensively for its ability to promote tissue repair and regeneration, reduce inflammation, and improve wound healing. N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide has also been shown to have neuroprotective effects and to promote the growth of new blood vessels.
properties
Molecular Formula |
C20H23ClN4O2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN4O2/c1-2-4-18(26)25-13-11-24(12-14-25)16-8-6-15(7-9-16)23-20(27)17-5-3-10-22-19(17)21/h3,5-10H,2,4,11-14H2,1H3,(H,23,27) |
InChI Key |
FMRFEMRXLFWPRI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B244394.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-fluorobenzamide](/img/structure/B244405.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)



